REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:9]=[CH:8][C:6](=[O:7])[N:5]([CH3:10])[C:3]1=[O:4].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[CH3:1][N:2]1[CH:9]=[C:8]([S:12]([Cl:11])(=[O:14])=[O:13])[C:6](=[O:7])[N:5]([CH3:10])[C:3]1=[O:4]
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Name
|
|
Quantity
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411 g
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Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)C=C1)C
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Name
|
|
Quantity
|
5480 g
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Type
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reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to proceed to 50° C.
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Type
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TEMPERATURE
|
Details
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without cooling
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Type
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ADDITION
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Details
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Upon completion of addition
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Type
|
TEMPERATURE
|
Details
|
the reaction was heated gradually
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Type
|
TEMPERATURE
|
Details
|
to reflux (~154° C.) for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
Upon cooling the reaction
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Type
|
ADDITION
|
Details
|
was cautiously poured onto ice
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered off
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Type
|
WASH
|
Details
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washed thoroughly with water
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Type
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CUSTOM
|
Details
|
dried in vacuo at 40° C. for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C(=C1)S(=O)(=O)Cl)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 554 g | |
YIELD: PERCENTYIELD | 79.2% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |